molecular formula C12H15N5O B2582734 N-(6-ethoxy-4-methylquinazolin-2-yl)guanidine CAS No. 5361-35-3

N-(6-ethoxy-4-methylquinazolin-2-yl)guanidine

Cat. No. B2582734
CAS RN: 5361-35-3
M. Wt: 245.286
InChI Key: JGHODIDPXRXPOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for EMQ is 1S/C12H15N5O/c1-3-18-8-4-5-10-9 (6-8)7 (2)15-12 (16-10)17-11 (13)14/h4-6H,3H2,1-2H3, (H4,13,14,15,16,17) .


Physical And Chemical Properties Analysis

EMQ has a molecular weight of 245.28 . It is recommended to be stored at a temperature of 28°C .

Scientific Research Applications

Gastric Acid Secretion

2-guanidine-4-methylquinazoline (2-GMQ), a compound structurally related to N-(6-ethoxy-4-methylquinazolin-2-yl)guanidine, has been shown to decrease basal and stimulated gastric acid secretion. This effect is linked to anti H2-histamine activity, suggesting potential applications in treating conditions related to excessive gastric acid production (Pinelli et al., 1996).

Cytotoxicity and Anticancer Properties

Research on quinoline-pyrimidine hybrid compounds derived from 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one, which reacts with guanidine hydrochloride, has shown promising results in cytotoxicity against human hepatocellular carcinoma HepG2 and squamous cell carcinoma KB cancer lines. These compounds demonstrate potential as anticancer agents (Toan et al., 2020).

Opioid Receptor Antagonism

A series of 4-aminoquinazoline derivatives, closely related to N-(6-ethoxy-4-methylquinazolin-2-yl)guanidine, has been found to act as potent antagonists of the ORL1 opioid receptor. These findings could have implications in the development of treatments for opioid-related disorders (Okano et al., 2009).

Adrenergic Blocking Effects

N-substituted 3,4-dihydroquinazolines, which can be considered rigid analogues of phenylguanidines, have shown to decrease blood pressure and antagonize the pressor response to norepinephrine in rats. This points towards potential applications in cardiovascular conditions (Grosso et al., 1980).

Anti-Inflammatory Activity

Basic N,N',N''-trisubstituted guanidines, including compounds with a thiazolylguanidine moiety linked to the 2-methylquinoline ring, exhibit significant antiinflammatory activity. This research could lead to the development of new anti-inflammatory drugs (Rachlin et al., 1980).

GABA-A ρ1 Receptor Modulation

Compounds like amiloride and 2-guanidine-4-methylquinazoline (GMQ) have been studied for their modulatory effects on the GABA-A ρ1 receptors. Understanding the actions of these guanidine compounds on ion channels could have implications in neuroscience and pharmacology (Snell & Gonzales, 2015).

Antimicrobial Activities

Research on quinoline derivatives carrying a 1,2,3-triazole moiety has demonstrated significant antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Thomas et al., 2010).

Safety and Hazards

The safety data sheet (SDS) for EMQ can be found online . It is recommended to refer to the SDS for detailed safety and hazard information.

properties

IUPAC Name

2-(6-ethoxy-4-methylquinazolin-2-yl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-3-18-8-4-5-10-9(6-8)7(2)15-12(16-10)17-11(13)14/h4-6H,3H2,1-2H3,(H4,13,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHODIDPXRXPOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)N=C(N)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-ethoxy-4-methylquinazolin-2-yl)guanidine

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